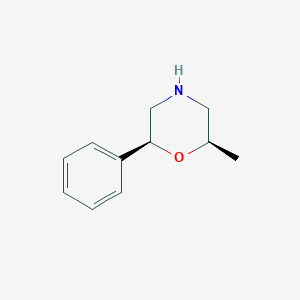
1-bromo-1-ethynylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1-ethynylcyclopropane (1-BECP) is an organic compound with the molecular formula C3H3Br. It is a cyclopropane derivative with a bromine atom attached to the ethynyl group. 1-BECP is a highly reactive compound that has been used in a variety of applications, including organic synthesis, analytical chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
1-bromo-1-ethynylcyclopropane has been used in a variety of scientific research applications, including organic synthesis, analytical chemistry, and biochemistry. In organic synthesis, 1-bromo-1-ethynylcyclopropane can be used as a reagent for the synthesis of a variety of compounds, including heterocycles and other cyclopropanes. In analytical chemistry, 1-bromo-1-ethynylcyclopropane has been used as a probe for the detection of reactive intermediates in organic reactions. In biochemistry, 1-bromo-1-ethynylcyclopropane has been used to study the structure and function of proteins, as well as to study the mechanism of action of enzymes.
Mecanismo De Acción
The mechanism of action of 1-bromo-1-ethynylcyclopropane is not yet fully understood. It is believed that the bromine atom attached to the ethynyl group can act as a nucleophile, allowing it to react with the carbonyl group of a substrate molecule, leading to the formation of a cyclopropane ring. This reaction is thought to be catalyzed by a base, such as sodium hydride.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-bromo-1-ethynylcyclopropane are not yet fully understood. However, studies have shown that 1-bromo-1-ethynylcyclopropane can act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, 1-bromo-1-ethynylcyclopropane has been shown to have antimicrobial activity against certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-bromo-1-ethynylcyclopropane has several advantages for use in laboratory experiments. It is a highly reactive compound, allowing it to be used in a variety of reactions. In addition, 1-bromo-1-ethynylcyclopropane is relatively inexpensive and readily available. However, 1-bromo-1-ethynylcyclopropane is highly toxic and should be handled with care.
Direcciones Futuras
1-bromo-1-ethynylcyclopropane has a variety of potential future applications. It could be used to develop new synthetic methods for the synthesis of heterocycles and other cyclopropanes. In addition, 1-bromo-1-ethynylcyclopropane could be used to study the structure and function of proteins, as well as to study the mechanism of action of enzymes. Finally, 1-bromo-1-ethynylcyclopropane could be used to develop new antimicrobial agents for the treatment of infectious diseases.
Métodos De Síntesis
1-bromo-1-ethynylcyclopropane can be synthesized through a variety of methods. The most common method is the reaction of 1-bromo-1-ethynylbenzene with 1,3-dibromopropene in the presence of a base such as sodium hydride. Other methods include the reaction of 1-bromo-1-ethynylbenzene with 3-bromopropene in the presence of a base, and the reaction of 1-bromo-1-ethynylbenzene with 1-bromo-3-chloropropene in the presence of a base.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 1-bromo-1-ethynylcyclopropane can be achieved through a multi-step process involving the conversion of readily available starting materials.", "Starting Materials": [ "Cyclopropane", "Sodium amide", "Bromoethyne", "Diethyl ether", "Hydrogen bromide" ], "Reaction": [ "Step 1: Cyclopropane is treated with sodium amide in diethyl ether to form the corresponding cyclopropyl sodium salt.", "Step 2: Bromoethyne is added to the reaction mixture and allowed to react with the cyclopropyl sodium salt to form 1-bromo-1-ethynylcyclopropane.", "Step 3: The reaction mixture is then treated with hydrogen bromide to quench any remaining sodium amide and to protonate the bromoalkyne product.", "Step 4: The product is isolated and purified through standard techniques such as distillation or chromatography." ] } | |
Número CAS |
2763756-15-4 |
Nombre del producto |
1-bromo-1-ethynylcyclopropane |
Fórmula molecular |
C5H5Br |
Peso molecular |
145 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



